Cas no 88064-00-0 (1H-Benzotriazole,1,1'-methylenebis-)

1H-Benzotriazole,1,1'-methylenebis- structure
88064-00-0 structure
Nome del prodotto:1H-Benzotriazole,1,1'-methylenebis-
Numero CAS:88064-00-0
MF:C13H10N6
MW:250.258700847626
CID:733966

1H-Benzotriazole,1,1'-methylenebis- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzotriazole,1,1'-methylenebis-
    • 1-(benzotriazol-1-ylmethyl)benzotriazole
    • 1,1′-Methylenebis[1H-benzotriazole] (ACI)
    • NSC 130836
    • Inchi: 1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2
    • Chiave InChI: AHJLYTGICCGNSJ-UHFFFAOYSA-N
    • Sorrisi: N1C2C(=CC=CC=2)N(CN2C3C(=CC=CC=3)N=N2)N=1

Proprietà calcolate

  • Massa esatta: 250.09700

Proprietà sperimentali

  • PSA: 61.42000
  • LogP: 1.68180

1H-Benzotriazole,1,1'-methylenebis- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$390 2024-06-07
eNovation Chemicals LLC
Y1257465-25mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
25mg
$465 2023-05-17
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-26
eNovation Chemicals LLC
Y1257465-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$405 2025-02-25
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2805 2025-02-25
1PlusChem
1P008DN7-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$1663.00 2025-02-22
A2B Chem LLC
AD90131-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$190.00 2024-04-19
1PlusChem
1P008DN7-100mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
100mg
$197.00 2025-02-22
eNovation Chemicals LLC
Y1257465-250mg
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
250mg
$780 2023-05-17
eNovation Chemicals LLC
Y1257465-1g
1H-Benzotriazole,1,1'-methylenebis-
88064-00-0 96%
1g
$2650 2024-06-07

1H-Benzotriazole,1,1'-methylenebis- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
N-Polyazolylmethanes. IV. Reaction of benzotriazole with methylene chloride and chloroform under phase transfer conditions
Avila, Luis; et al, Heterocycles, 1983, 20(9), 1787-92

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexane
Riferimento
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Toluene ;  24 h, reflux
Riferimento
Nitrile oxide cycloaddition chemistry using benzotriazole as a steric auxiliary
Savage, G. Paul; et al, Australian Journal of Chemistry, 2005, 58(12), 877-881

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N,N-Diethylaniline
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  1 h, 110 °C
Riferimento
Benzotriazole-1-methanol: an excellent bidentate ligand for the copper/palladium-catalyzed C-N and C-C coupling reaction
Jha, Rajeev R.; et al, ARKIVOC (Gainesville, 2013, (2), 228-248

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ,  Dibromomethane ;  rt; 50 min, rt; 2 h, 60 °C
Riferimento
Facile synthesis of bis(azolyl) derivatives in a superbasic medium
Potapov, Andrei S.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  50 min, 60 °C; 120 min, 60 °C
Riferimento
The synthesis of bis-azolylmethanes derived from benzotriazole and pyrazole in a superbasic medium
Potapov, A. S.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 2003, 46(7), 66-71

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ,  Water ;  rt
Riferimento
Bis(benzotriazol-1-yl)methane as a linker in the assembly of new copper(II) coordination polymers: Synthesis, structure and investigations
Peresypkina, Eugenia V.; et al, Polyhedron, 2012, 48(1), 253-263

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Diphenyl ether
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 -
2.1 Solvents: Tetrahydrofuran ,  Hexane
Riferimento
The chemistry of N-substituted benzotriazoles. Part 1. 1-(Chloromethyl)benzotriazole
Katritzky, Alan R.; et al, Journal of the Chemical Society, 1987, (4), 781-9

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  5 - 6 h, 100 °C
Riferimento
2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions
Verma, Akhilesh K.; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 421-438

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Reagents: N,N-Diethylaniline
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 80 °C; 24 h, 80 °C
Riferimento
Trapping the short-chain odd carbon number olefins using nickel(II)-catalyzed tandem ethylene oligomerization and Friedel Crafts alkylation of toluene
Zubkevich, Sergey V.; et al, ChemRxiv, 2020, 1, 1-23

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Acetonitrile
2.1 Solvents: Diphenyl ether
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Acetone
1.2 -
2.1 Solvents: Diphenyl ether
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Acetonitrile
2.1 Reagents: N,N-Diethylaniline
Riferimento
Chemistry of benzotriazoles. Benzotriazol-1-ylmethylammonium salts synthesis and reactivity
Katritzky, Alan R.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1579-88

1H-Benzotriazole,1,1'-methylenebis- Raw materials

1H-Benzotriazole,1,1'-methylenebis- Preparation Products

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue